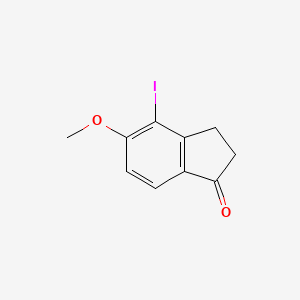

4-Iodo-5-methoxy-2,3-dihydroinden-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9IO2 |

|---|---|

Molecular Weight |

288.08 g/mol |

IUPAC Name |

4-iodo-5-methoxy-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C10H9IO2/c1-13-9-5-3-6-7(10(9)11)2-4-8(6)12/h3,5H,2,4H2,1H3 |

InChI Key |

LNMGYHNMEBWODB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)CC2)I |

Origin of Product |

United States |

Synthetic Methodologies for 4 Iodo 5 Methoxy 2,3 Dihydroinden 1 One and Its Analogues

Strategies for Indenone Ring System Construction

The formation of the indenone core is a critical step in the synthesis of 4-iodo-5-methoxy-2,3-dihydroinden-1-one. Various strategies have been developed to construct this bicyclic ketone, with cyclization reactions and rhodium-catalyzed approaches being particularly prominent.

Cyclization Reactions in Dihydroindenone Synthesis

Intramolecular cyclization reactions are a common and effective method for constructing the 2,3-dihydroinden-1-one (indanone) skeleton. A classic approach involves the Friedel-Crafts acylation of a suitably substituted aromatic precursor. For instance, the cyclization of 3-phenylpropanoic acid derivatives can be initiated by a strong acid or a Lewis acid to yield the corresponding indanone.

A specific example is the synthesis of 5,6-dimethoxy-2-methyl-1-indanone, which highlights the regioselectivity that can be achieved. orgsyn.org In this procedure, the use of nitromethane (B149229) as a solvent provided optimal selectivity, favoring the desired product over its regioisomer, 6,7-dimethoxy-2-methyl-1-indanone, in a greater than 20:1 ratio. orgsyn.org This selectivity is crucial when specific substitution patterns are required on the aromatic ring.

Rhodium-Catalyzed Carbonylative Arylation Approaches for Indenones and Indanones

In recent years, transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex organic molecules. Rhodium-catalyzed reactions, in particular, have been extensively explored for the construction of indenone and indanone frameworks. These methods often offer high efficiency and functional group tolerance.

Several rhodium-catalyzed strategies have been reported:

Rhodium(III)-catalyzed [3+2] annulation: This method utilizes a recyclable carbazolyl leaving group to facilitate the annulative coupling of 9-benzoylcarbazoles with internal alkynes, providing direct access to a variety of substituted indanone derivatives. oup.com

Rhodium-catalyzed decarbonylative cycloadditions: A rhodium(I) complex, in conjunction with a bisphosphine ligand, has been shown to be an efficient catalytic system for the [5 + 2 - 2] and [5 + 2 - 1] decarbonylative cycloadditions of 1H-indene-1,2,3-triones and alkynes. This approach allows for the divergent synthesis of both indenones and quinones. rsc.org

Rhodium(III)-catalyzed C–H annulation: Under mild and redox-neutral conditions, the C–H annulation of N-tert-butyl-α-arylnitrones with internal alkynes can be achieved using a rhodium(III) catalyst, leading to indenones in moderate to high yields. acs.org

Rhodium-catalyzed direct annulation of aldehydes with alkynes: This method involves the in-situ formation and removal of an acetylhydrazine directing group, enabling the annulation of an ortho arene C–H bond with alkynes to form the indenone structure. acs.org

Rhodium/Copper-catalyzed annulation of benzimides with internal alkynes: A co-catalytic system of rhodium(III) and copper(II) facilitates the synthesis of indenones from readily available benzimides and internal alkynes through sequential C-H and C-N bond cleavage. capes.gov.br

These rhodium-catalyzed methods provide versatile pathways to the indenone core, often with the ability to control the substitution pattern on the resulting molecule.

Regioselective Functionalization of Dihydroindenone Scaffolds

Once the 2,3-dihydroinden-1-one core is established, the next critical steps in the synthesis of this compound are the regioselective introductions of the methoxy (B1213986) and iodo groups at the C5 and C4 positions, respectively.

Introduction of Methoxy Group at Position 5

The introduction of a methoxy group at the 5-position of the indanone ring can be achieved by starting with a precursor that already contains this functionality. For example, 5-methoxy-2,3-dihydroinden-1-one is a known compound and can serve as a key intermediate. nih.gov Its synthesis can be accomplished through various established methods for aromatic methoxylation followed by the construction of the indanone ring as described in section 2.1.1.

Regioselective Iodination at Position 4

The regioselective iodination of an existing 5-methoxy-2,3-dihydroinden-1-one scaffold at the C4 position is a challenging yet crucial transformation. The directing effects of the existing methoxy and carbonyl groups play a significant role in determining the position of iodination.

Furthermore, radical-based direct C-H iodination protocols have been developed for various heterocyclic compounds, demonstrating the feasibility of selective iodination. nih.gov The development of a specific protocol for the C4 iodination of 5-methoxy-2,3-dihydroinden-1-one would likely require careful optimization of the iodinating agent, solvent, and reaction conditions to achieve the desired regioselectivity.

Multi-step Synthetic Sequences to Access this compound

Based on the available information, a plausible multi-step synthetic sequence for this compound would involve the following key steps:

Synthesis of 5-methoxy-2,3-dihydroinden-1-one: This would likely start from a commercially available methoxy-substituted benzene (B151609) derivative, followed by reactions to build the five-membered ring, such as a Friedel-Crafts acylation of a suitable propanoic acid derivative.

An alternative approach could involve starting with a precursor that already contains the desired iodo and methoxy substitution pattern on the aromatic ring, followed by the cyclization to form the indanone ring. For example, a compound like 4'-iodo-5'-methoxy-valerophenone O-(2-aminoethyl)oxime has been synthesized, indicating that precursors with this substitution pattern are accessible. nih.gov

Precursor and Intermediate Transformations in the Synthesis of Substituted Indenones

The synthesis of complex indenone structures, including this compound, is highly dependent on the strategic transformation of precursor molecules and key intermediates.

Utility of 5-Methoxy-2,3-dihydroinden-1-one as a Synthetic Precursor

While direct synthesis routes for this compound are not extensively documented, the utility of its uniodinated parent compound, 5-methoxy-2,3-dihydroinden-1-one (also known as 5-methoxy-1-indanone), as a synthetic precursor is well-established in creating a variety of more complex molecules. The methoxy group and the ketone functionality serve as handles for further chemical modifications.

The synthesis of N-substituted 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a dopaminergic agent, can start from the related structure, 5-methoxy-1-tetralone, highlighting how these cyclic ketones are pivotal starting points for pharmacologically relevant scaffolds. researchgate.net The conversion of such tetralones to α,β-unsaturated nitriles, followed by reduction, showcases a pathway that could be analogously applied to 5-methoxy-1-indanone (B147253). researchgate.net Furthermore, 5-methoxyindole (B15748) serves as a precursor for gram-scale synthesis of complex indolyl-ethanols, demonstrating the versatility of the methoxy-substituted aromatic core in building elaborate heterocyclic structures. d-nb.info The general principle is that precursors like 5-methoxy-1-indanone are valuable for building diverse molecular architectures, including various azole derivatives and other heterocyclic systems. researchgate.net

The presence of the methoxy group on the aromatic ring influences the electronic properties of the molecule, directing subsequent electrophilic substitution reactions, such as iodination, to specific positions on the ring. The ketone can be transformed into a variety of functional groups, providing a gateway to numerous analogues.

Modification of Methoxy-substituted Dihydroindenones

The modification of methoxy-substituted dihydroindenones is a key strategy for developing new compounds with specific properties. Research into 2-benzylidene-1-indanone (B110557) derivatives as potential treatments for neurological conditions provides significant insight into these modifications. nih.gov

In one study, various methoxy-substituted 2-benzylidene-1-indanone derivatives were synthesized to explore their affinity for adenosine (B11128) A1 and A2A receptors. nih.gov This involved modifying both the indenone core (Ring A) and the benzylidene substituent (Ring B). Key findings from these modifications include:

Positional Isomerism : The position of the methoxy group on the indenone ring is crucial. A comparison between 4-methoxy and 5-methoxy substituted derivatives showed that a C4-OCH₃ substitution led to a notable increase in A₁ receptor affinity compared to a C5-OCH₃ substitution, which had minimal affinity for either receptor. nih.gov

Methoxy vs. Hydroxy : Substitution with a 4-methoxy group (4-OCH₃) on the indenone ring was found to be preferable to a 4-hydroxy group (4-OH) for achieving high affinity for the target receptors. nih.gov

Combined Substitutions : The combination of a C4-methoxy group on the indenone ring with specific hydroxy substitutions on the benzylidene ring led to compounds with potent, nanomolar affinity for both A₁ and A₂A receptors. nih.gov

These findings underscore the importance of precise structural modifications on the methoxy-dihydroindenone scaffold to fine-tune molecular properties. The synthesis of these derivatives typically involves a Claisen-Schmidt condensation between the substituted 1-indanone (B140024) and a substituted benzaldehyde.

Advanced Synthetic Techniques and Reaction Conditions

Modern organic synthesis increasingly relies on advanced techniques that offer greater efficiency, selectivity, and sustainability. The synthesis of indenones and their dihydro-derivatives benefits significantly from these approaches.

Catalytic Systems in Indenone Synthesis (e.g., Palladium-catalyzed carbonylation)

Palladium-catalyzed carbonylation reactions have become a powerful tool for constructing the indenone framework. bohrium.combohrium.com This method typically involves the reaction of an ortho-haloaryl halide with an alkyne under a carbon monoxide (CO) atmosphere, catalyzed by a palladium complex.

Key features of this methodology include:

High Efficiency : These cascade reactions proceed smoothly to provide the desired indenones in moderate to excellent yields. bohrium.comdntb.gov.ua

Broad Substrate Scope : The reaction tolerates a wide range of functional groups on both the aryl halide and the alkyne, allowing for the synthesis of diverse indenone derivatives. bohrium.comacs.org

CO Surrogates : For safety and operational convenience, gaseous CO can be replaced by solid CO surrogates, such as molybdenum hexacarbonyl (Mo(CO)₆). bohrium.comacs.org This avoids handling toxic, flammable CO gas.

Mechanism : The reaction mechanism is believed to proceed through a sequence of oxidative addition of the C-I bond to the Pd(0) catalyst, followed by alkyne insertion, carbonyl insertion, and finally, reductive elimination to form the indenone product. bohrium.combohrium.com

A typical palladium-catalyzed synthesis of an indenone is summarized in the table below.

| Reactants | Catalyst | CO Source | Key Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| o-bromoaryl iodides and alkynes | Pd(OAc)₂ (Palladium(II) acetate) | Mo(CO)₆ (Molybdenum hexacarbonyl) | Ligand-free, mild conditions | Effective synthesis of various indenone compounds | bohrium.com, acs.org |

| Vinyl iodides and arylboronic acids | Palladium catalyst | CO gas | Ligand-free | Synthesis of chalcones and α-branched enones | bohrium.com |

Green Chemistry Approaches in Dihydroindenone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. youtube.com While specific literature on green synthesis of this compound is scarce, approaches used for related structures offer a clear roadmap.

Key green chemistry strategies applicable to dihydroindenone synthesis include:

Use of Renewable Feedstocks : Whenever possible, starting materials should be derived from renewable sources, such as biomass, rather than depletable fossil fuels. youtube.com For instance, developing synthetic routes from biomass-derived compounds is a primary goal.

Safer Solvents and Reaction Conditions : A novel and green methodology for synthesizing 3,4-dihydroquinolizin-2-one derivatives was developed using aqueous ethanol (B145695) as the solvent at room temperature. rsc.org This approach involves a simple work-up of precipitation and filtration, and the solvent can be recycled. Similar aqueous or benign solvent systems could be developed for dihydroindenone synthesis.

Recyclable Catalysts : The use of recyclable catalysts, such as Fe/Al pillared clay, has been demonstrated in the synthesis of chromene dihydropyrimidinones. nih.gov Such heterogeneous catalysts can be easily recovered and reused, minimizing waste.

Atom Economy and Multicomponent Reactions : Designing syntheses that maximize the incorporation of all starting materials into the final product (high atom economy) is a core green principle. One-pot, multicomponent reactions are particularly effective in this regard, as they can build complex molecules like dihydroazolopyrimidines efficiently while reducing the number of synthetic steps and purification processes. nih.gov

By integrating these advanced catalytic and green chemistry principles, the synthesis of this compound and its analogues can be achieved with greater efficiency, safety, and environmental responsibility.

Chemical Reactivity and Transformation Studies of 4 Iodo 5 Methoxy 2,3 Dihydroinden 1 One

Reactivity Profiles of Halogenated Indenones (e.g., Iodine's Role in Reactivity Enhancement)

The presence of a halogen, particularly iodine, on the aromatic ring of an indenone significantly influences its reactivity. Halogens are generally deactivating groups in electrophilic aromatic substitution reactions due to their inductive electron-withdrawing effect. libretexts.org However, they are ortho-para directing because the lone pairs on the halogen can donate electron density to stabilize the arenium ion intermediate. libretexts.org

In the context of 4-iodo-5-methoxy-2,3-dihydroinden-1-one, the iodine atom's large size and high polarizability make it a good leaving group in nucleophilic aromatic substitution and a key reactive site for metal-catalyzed cross-coupling reactions. mt.com The C-I bond is weaker than other carbon-halogen bonds, which enhances its reactivity in processes like oxidative addition to a metal center, a crucial step in many coupling reactions. wikipedia.orglibretexts.org Furthermore, iodine can participate in halogen bonding, an attractive interaction between the electrophilic region on the iodine atom (the σ-hole) and a Lewis base, which can influence reaction pathways and selectivity. nih.gov

Reactions Involving the Carbonyl Group of 2,3-Dihydroinden-1-one

The carbonyl group is a primary site for chemical transformations in this compound.

Reduction Reactions of the Ketone Moiety

The ketone functionality can be readily reduced to the corresponding alcohol, 4-iodo-5-methoxy-2,3-dihydroinden-1-ol. This transformation is typically achieved using various reducing agents.

| Reducing Agent | Product | General Conditions |

| Sodium borohydride (B1222165) (NaBH₄) | 4-Iodo-5-methoxy-2,3-dihydroinden-1-ol | Methanol or ethanol (B145695), room temperature |

| Lithium aluminum hydride (LiAlH₄) | 4-Iodo-5-methoxy-2,3-dihydroinden-1-ol | Anhydrous ether or THF, followed by aqueous workup |

This table presents common reducing agents for ketones and their expected products and reaction conditions, based on general organic chemistry principles.

Nucleophilic Additions to the Carbonyl Center

The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles. masterorganicchemistry.com This fundamental reaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. masterorganicchemistry.com A wide array of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds) and cyanide ions, can participate in this reaction, allowing for the introduction of various substituents at the 1-position of the dihydroindene ring.

Reactivity of the Aromatic Ring System

The substituted benzene (B151609) ring of this compound is a hub of reactivity, enabling further functionalization.

Electrophilic Aromatic Substitution Studies on Substituted Dihydroindenones

Electrophilic aromatic substitution (SEAr) reactions introduce new substituents onto the aromatic ring. wikipedia.org The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. libretexts.orgmasterorganicchemistry.com In this compound, the methoxy (B1213986) group (-OCH₃) is a strong activating group and is ortho, para-directing. The iodo group (-I) is a deactivating group but is also ortho, para-directing. libretexts.org The dihydroindenone ring itself can be considered an ortho, para-directing group. The outcome of an SEAr reaction will depend on the interplay of these directing effects and the reaction conditions.

| Substituent | Effect on Reactivity | Directing Effect |

| -OCH₃ | Activating | Ortho, Para |

| -I | Deactivating | Ortho, Para |

| Dihydroindenone Ring | Activating | Ortho, Para |

This table summarizes the expected electronic effects of the substituents on the aromatic ring in electrophilic aromatic substitution reactions.

Metal-Catalyzed Cross-Coupling Reactions at the Iodine Position (e.g., Suzuki, Sonogashira Couplings for Further Functionalization)

The carbon-iodine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions.

Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a base. organic-chemistry.orglibretexts.orgmdpi.com This method is widely used to form biaryl linkages. For this compound, a Suzuki coupling would replace the iodine atom with an aryl, heteroaryl, or vinyl group. harvard.eduresearchgate.net

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly effective for the synthesis of substituted alkynes. researchgate.net Applying this to this compound would introduce an alkynyl substituent at the 4-position. nih.gov

| Coupling Reaction | Coupling Partner | Catalyst System | Resulting Bond |

| Suzuki Coupling | R-B(OH)₂ | Pd catalyst, Base | C-C (Aryl-Aryl, etc.) |

| Sonogashira Coupling | R-C≡CH | Pd catalyst, Cu co-catalyst, Base | C-C (Aryl-Alkynyl) |

This table outlines the key components and outcomes of Suzuki and Sonogashira cross-coupling reactions at the iodine position.

Stability and Degradation Pathways in Research Environments

The stability of this compound in research settings is influenced by its sensitivity to light and its reactivity under acidic and basic conditions.

Photochemical Transformations of Dihydroindenones

As an α,β-unsaturated ketone, this compound is expected to be photochemically active. The chromophore in these systems, which is responsible for the absorption of light, can be activated to induce various chemical reactions. nih.gov Upon absorption of ultraviolet or visible light, the molecule can be promoted to an excited state, leading to several potential transformations.

One common photochemical reaction of α,β-unsaturated ketones is [2+2] photocycloaddition, particularly from the triplet excited state. nih.gov In the context of this compound, this could lead to dimerization or reaction with other alkenes present in the reaction medium. Another potential photochemical pathway is the conversion to acetonylcyclopropanes. acs.org

Furthermore, the presence of an iodo substituent on the aromatic ring introduces another avenue for photochemical reactivity. The carbon-iodine bond is known to be susceptible to photolytic cleavage, which can lead to the formation of aryl radical intermediates. These highly reactive species can then participate in a variety of subsequent reactions, including hydrogen abstraction from the solvent or other molecules, or coupling reactions. Studies on the direct coupling of α-iodo substituted unsaturated ketones with heteroaromatics have been successfully achieved via photochemical reactions, highlighting the synthetic utility of this reactivity. thieme-connect.com

The specific photochemical behavior of this compound would depend on the reaction conditions, such as the wavelength of light used, the solvent, and the presence of other reactive species. For instance, photolysis in carbon tetrachloride has been shown to lead to the decomposition of the solvent, a reaction sensitized by the ketone. cdnsciencepub.com

Reactivity under Acidic and Basic Conditions

The stability and transformation of this compound are significantly affected by the pH of the environment. Both acidic and basic conditions can promote specific reactions.

Acidic Conditions:

Under acidic conditions, the carbonyl oxygen of the indenone can be protonated, which activates the molecule for nucleophilic attack. A key reaction of ketones in the presence of acid is α-halogenation, where an α-hydrogen is substituted for a halogen. libretexts.org The mechanism involves the acid-catalyzed formation of an enol intermediate, which then acts as a nucleophile. libretexts.orgmasterorganicchemistry.com

The methoxy group on the aromatic ring can also be influenced by acidic conditions. While generally stable, strong acids can lead to ether cleavage. For methoxy-substituted aryl ketones, acid-promoted reactions can sometimes lead to byproducts, such as ring iodination in the case of di- and tri-methoxy-substituted ketones. nih.gov

Basic Conditions:

In the presence of a base, aldehydes and ketones with at least one α-hydrogen can undergo aldol (B89426) condensation. ncert.nic.in This reaction proceeds through the formation of an enolate ion, which then acts as a nucleophile. For this compound, this could lead to self-condensation or reaction with other carbonyl compounds.

The aryl iodide moiety is generally stable under basic conditions, but can participate in certain base-promoted coupling reactions. nih.gov The hydrolysis of esters and other functional groups is also typically accelerated under basic conditions. nih.gov

Comparative Reactivity Studies with Related Indenone Derivatives

The electronic nature of the substituents on the aromatic ring plays a crucial role in the reactivity of the indenone system. The methoxy group is an electron-donating group, which can influence the electron density of the aromatic ring and the carbonyl group. In contrast, the iodo substituent is a weakly deactivating group. The interplay of these electronic effects will modulate the reactivity of the double bond and the carbonyl group towards nucleophiles and electrophiles.

For example, in the context of α-iodination of aromatic ketones, the presence of electron-donating groups like methoxy can sometimes lead to competitive ring iodination rather than α-iodination. nih.gov This highlights how substituents can direct the course of a reaction.

The development of synthetic methods for indenone derivatives often involves transition-metal-catalyzed reactions. acs.org The reactivity of this compound in such catalytic cycles would be influenced by the nature of the metal catalyst and the ligands employed. The aryl iodide functionality, in particular, is a common handle for cross-coupling reactions, such as the Suzuki and Heck reactions. nih.gov

The following table summarizes the general reactivity of the functional groups present in this compound and provides a basis for predicting its chemical behavior in comparison to other indenone derivatives.

| Functional Group | General Reactivity | Potential Reactions for this compound |

| α,β-Unsaturated Ketone | Photochemically active, susceptible to nucleophilic addition. | [2+2] photocycloaddition, conversion to acetonylcyclopropanes, Michael addition. |

| Aryl Iodide | Can undergo photolytic cleavage, participates in cross-coupling reactions. | Formation of aryl radicals under UV light, Suzuki coupling, Heck coupling. |

| Methoxy Group | Electron-donating, can be cleaved by strong acids. | Directs electrophilic aromatic substitution, potential for ether cleavage. |

| Dihydroindenone Core | Provides a rigid scaffold for the functional groups. | Influences the stereochemistry of reactions at adjacent centers. |

Spectroscopic and Structural Characterization of 4 Iodo 5 Methoxy 2,3 Dihydroinden 1 One

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one. The calculated exact mass for the molecular formula C₁₀H₉IO₂ is 287.9698 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the elemental composition. The molecular ion peak (M⁺) would be observed at m/z 288.

Iodine is monoisotopic (¹²⁷I), so no characteristic isotopic pattern for the halogen is expected in the molecular ion cluster, unlike compounds containing chlorine or bromine.

The fragmentation pattern in the mass spectrum would likely involve the loss of characteristic fragments. Key expected fragmentation pathways include:

Loss of a methyl radical (•CH₃) from the methoxy (B1213986) group, leading to a fragment ion at m/z 273.

Loss of a methoxy radical (•OCH₃), resulting in an ion at m/z 257.

Loss of carbon monoxide (CO) from the carbonyl group, yielding a fragment at m/z 260.

Loss of the iodine atom (•I), which would produce a significant peak at m/z 161.

Predicted Mass Spectrometry Data for this compound

| m/z | Assignment |

| 288 | [M]⁺ |

| 273 | [M - CH₃]⁺ |

| 260 | [M - CO]⁺ |

| 257 | [M - OCH₃]⁺ |

| 161 | [M - I]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several key absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group is expected in the region of 1690-1710 cm⁻¹. This is a highly diagnostic peak for the indenone system.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the benzene (B151609) ring.

C-O Stretch: The stretching vibration of the aryl-alkyl ether bond of the methoxy group should produce a strong band around 1250-1280 cm⁻¹.

Aliphatic C-H Stretches: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H stretching of the methylene groups in the five-membered ring.

Aromatic C-H Stretches: Weaker bands above 3000 cm⁻¹ correspond to the C-H stretching of the aromatic protons.

C-I Stretch: The carbon-iodine stretching vibration is expected to appear in the far-infrared region, typically between 500-600 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C=C bonds are often strong in the Raman spectrum.

Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| > 3000 | Aromatic C-H Stretch |

| 2850 - 2960 | Aliphatic C-H Stretch |

| 1690 - 1710 | C=O Stretch (Ketone) |

| 1450 - 1600 | Aromatic C=C Stretch |

| 1250 - 1280 | Aryl C-O Stretch (Ether) |

| 500 - 600 | C-I Stretch |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The indenone core contains a conjugated system involving the benzene ring and the α,β-unsaturated ketone moiety. The absorption spectrum is expected to show π → π* and n → π* transitions.

π → π Transitions:* Strong absorption bands are expected in the UV region, likely between 250-300 nm, arising from the electronic transitions within the conjugated aromatic system. The presence of the methoxy group (an auxochrome) and the iodine atom may cause a bathochromic (red) shift compared to the unsubstituted indenone.

n → π Transition:* A weaker absorption band at a longer wavelength, typically above 300 nm, is expected for the n → π* transition of the carbonyl group.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aromatic ketones are not strongly fluorescent at room temperature due to efficient intersystem crossing to the triplet state. Therefore, this compound is expected to exhibit weak fluorescence, if any. The heavy iodine atom would likely further promote intersystem crossing, quenching any potential fluorescence.

Dear User,

Following a comprehensive search for scientific literature and crystallographic data, it has been determined that there is no publicly available X-ray crystallography information for the specific compound "this compound".

The search yielded crystallographic studies on structurally related compounds, such as other halogenated and methoxylated dihydroindenones nih.gov. However, in strict adherence to the provided instructions to focus solely on "this compound" and not introduce information on other compounds, it is not possible to generate the requested article. The required detailed research findings, including data tables on molecular geometry, conformation, intermolecular interactions, and crystal packing for this specific molecule, are not present in the available scientific record.

Therefore, the requested article cannot be created at this time due to the absence of the necessary primary research data.

Computational and Theoretical Studies on 4 Iodo 5 Methoxy 2,3 Dihydroinden 1 One

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. benthamscience.com It is a widely used tool for predicting molecular properties because it can provide accurate results with a reasonable computational cost. DFT calculations for 4-Iodo-5-methoxy-2,3-dihydroinden-1-one would focus on its optimized geometry and the distribution of its electrons to understand its chemical behavior.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electrical transport properties. irjweb.com A small energy gap suggests that a molecule is more reactive and can be easily polarized, indicating higher chemical reactivity and lower kinetic stability. irjweb.com

While specific DFT calculations for this compound are not widely published, studies on related indenone and indole (B1671886) derivatives provide insight. For instance, QSAR analyses on indanone derivatives have shown that the LUMO energy is a significant contributor to models predicting biological activity. researchgate.net In other complex heterocyclic systems, the HOMO-LUMO gap is a key indicator of intramolecular charge transfer. irjweb.com For this compound, the electron-donating methoxy (B1213986) group would be expected to raise the HOMO energy, while the electron-withdrawing (via induction) iodine atom and the carbonyl group would lower the LUMO energy. This combined effect would likely result in a relatively small HOMO-LUMO gap, suggesting a chemically reactive molecule.

Table 1: Representative HOMO-LUMO Data for Related Heterocyclic Compounds

| Compound Type | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference Finding |

|---|---|---|---|---|---|

| Imidazole Derivative | B3LYP/6-311G(d,p) | -6.2967 | -1.8096 | 4.4871 | The energy gap reflects the chemical reactivity of the molecule. irjweb.com |

| Indeno[1,2-b]fluorene Derivative | DFT | - | - | ~1.5 | Substitution can considerably narrow the HOMO-LUMO gap. ucm.esresearchgate.net |

| Substituted Indanone (General) | MOPAC | - | -0.7226 | - | LUMO energy was a key descriptor in a QSAR model for AChE inhibition. researchgate.net |

Frontier Molecular Orbital (FMO) Distribution Analysis

The spatial distribution of the HOMO and LUMO is crucial for predicting how a molecule will interact with other species. The HOMO region is where the molecule is most likely to donate electrons in a reaction with an electrophile, while the LUMO region is the most likely site to accept electrons from a nucleophile. irjweb.com

For this compound, the HOMO is expected to be largely localized on the benzene (B151609) ring, particularly influenced by the electron-donating methoxy group, which increases electron density at the ortho and para positions. libretexts.org The LUMO, conversely, would likely be centered on the electron-deficient regions of the molecule, primarily the α,β-unsaturated ketone system, including the carbonyl carbon and the adjacent double bond. This distribution suggests that nucleophilic attack would preferentially occur at the carbonyl carbon, a common reaction for ketones.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map, also called a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution of a molecule three-dimensionally. nih.gov It is a valuable tool for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These regions correspond to likely sites for electrophilic and nucleophilic attack, respectively.

In a theoretical EPS map of this compound, the most negative potential (red) would be concentrated around the highly electronegative oxygen atom of the carbonyl group. This indicates a site prone to attack by electrophiles or hydrogen bond donors. The region around the methoxy group's oxygen would also exhibit negative potential. Conversely, positive potential (blue) would be found near the hydrogen atoms, particularly those on the aromatic ring adjacent to the electron-withdrawing groups. The iodine atom, despite its electronegativity, can exhibit a region of positive potential known as a "sigma-hole," making it a potential halogen bond donor.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. nih.gov This technique is particularly useful for exploring the conformational flexibility of a molecule and identifying its most stable shapes. For a molecule like this compound, the core indanone ring system is relatively rigid. However, the methoxy substituent can rotate, and the five-membered dihydroindenone ring possesses some degree of flexibility.

MD simulations would allow researchers to observe the rotation of the methoxy group's methyl component relative to the aromatic ring and any puckering or flapping motions in the five-membered ring. While specific MD studies on this exact compound are not available, computational investigations on similar drug-like molecules frequently use MD to refine docking poses and understand how the molecule adapts its shape within a biological target, such as an enzyme's active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Indenone Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties. jchemlett.com These models are built by calculating molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and using regression analysis to create a mathematical equation that can predict the activity of new, untested compounds.

Indanone derivatives have been the subject of numerous QSAR studies, particularly as inhibitors of enzymes like acetylcholinesterase (AChE). nih.govnih.gov These studies have successfully built models using descriptors such as HOMO and LUMO energies, dipole moments, and molecular shape parameters to predict inhibitory potency. researchgate.netnih.gov Such models are invaluable in drug discovery for prioritizing the synthesis of compounds with the highest predicted activity. nih.gov

Influence of Iodine and Methoxy Substituents on Electronic Density and Dipole Moment

The nature and position of substituents on the indenone scaffold dramatically influence its electronic properties and, consequently, its biological activity.

The methoxy group (-OCH₃) is a strong electron-donating group through resonance, pushing electron density into the aromatic ring. libretexts.orgnih.gov This effect increases the electron density at the ortho and para positions relative to the substituent, making the ring more susceptible to electrophilic attack and influencing its interaction with biological targets.

Table 2: Names of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride |

| Indanone |

| Indole |

| Indeno[1,2-b]fluorene |

| Imidazole |

Reaction Mechanism Elucidation through Computational Chemistry

The elucidation of reaction mechanisms through computational chemistry provides a molecule-by-molecule view of how chemical transformations occur. This approach is fundamental to understanding and optimizing synthetic routes. For a compound like This compound , computational studies could illuminate the intricacies of its formation and subsequent reactions.

Transition State Calculations for Key Transformations

A critical aspect of understanding reaction mechanisms is the identification and characterization of transition states. These high-energy structures represent the pinnacle of the energy barrier that must be overcome for a reaction to proceed. Transition state calculations allow for the determination of activation energies, which are crucial for predicting reaction rates and feasibility. At present, there are no published transition state calculations for key transformations involving This compound .

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods are also proficient at predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predictions serve as a valuable tool for interpreting experimental data and confirming molecular structures. The validation of predicted spectroscopic data against experimental measurements for This compound is another area where dedicated research is currently absent from the scientific literature.

Research Applications and Derivative Synthesis of 4 Iodo 5 Methoxy 2,3 Dihydroinden 1 One

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The true value of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one in synthetic organic chemistry lies in its potential as a highly functionalized intermediate. The presence of the iodo group, a reactive halogen, alongside a ketone and an electron-donating methoxy (B1213986) group on an aromatic ring, provides multiple sites for chemical modification.

The indanone scaffold is a recognized "privileged structure" in medicinal chemistry, most notably as the core of Donepezil, a leading therapeutic for Alzheimer's disease. nih.gov The success of Donepezil has spurred extensive research into new analogues with the aim of discovering novel drugs with improved efficacy and fewer side effects. nih.govhilarispublisher.com

While direct utilization of this compound in the synthesis of known pharmaceuticals is not yet widely documented, its structure is highly amenable to the creation of advanced pharmaceutical intermediates. The aryl iodide functionality is particularly significant as it is a prime substrate for palladium-catalyzed cross-coupling reactions. uvic.canih.govwildlife-biodiversity.com These reactions are fundamental in modern drug discovery for their ability to form carbon-carbon and carbon-heteroatom bonds with high precision and in good yields.

The table below outlines potential palladium-catalyzed reactions where this compound could serve as a key precursor.

| Reaction Type | Reagent | Potential Product Functionality | Relevance to Pharmaceutical Synthesis |

| Suzuki Coupling | Boronic acids/esters | Aryl or heteroaryl substituted indanones | Construction of complex bi-aryl systems found in many drug candidates. |

| Heck Coupling | Alkenes | Alkenyl-substituted indanones | Introduction of unsaturated side chains for further functionalization. |

| Sonogashira Coupling | Terminal alkynes | Alkynyl-substituted indanones | Creation of rigid linkers or precursors for heterocyclic ring systems. |

| Buchwald-Hartwig Amination | Amines | Amino-substituted indanones | Installation of nitrogen-containing functional groups, crucial for biological activity. |

| Carbonylation | Carbon monoxide | Carboxylic acid or ester substituted indanones | Synthesis of acidic or ester-containing drug analogues. |

The methoxy group on the aromatic ring can also influence the electronic properties of the molecule, potentially modulating the binding affinity of its derivatives to biological targets. Furthermore, the ketone group provides another handle for a variety of chemical transformations, such as reduction to an alcohol, reductive amination to introduce new amine-containing side chains, or aldol (B89426) condensations to build larger molecular frameworks. nih.gov

Natural products are a rich source of inspiration for drug discovery and often feature complex, polycyclic structures. The indenone core, while not as common as some other ring systems, is present in a number of bioactive natural products. researchgate.net The ability to functionalize this compound through its iodo and ketone groups makes it a potentially valuable starting material for the synthesis of analogues of these natural products. Such analogues are crucial for structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for a molecule's biological activity.

Exploration in Materials Science Research

The electronic properties of the indenone system have led to its exploration in the field of materials science, particularly for organic electronics.

Organic solar cells (OSCs) are a promising renewable energy technology, and their efficiency is highly dependent on the properties of the electron donor and electron acceptor materials in the active layer. nih.gov While fullerene derivatives have historically dominated as electron acceptors, research is increasingly focused on non-fullerene acceptors (NFAs) which offer greater tunability of their electronic and optical properties. frontiersin.org

Indenone derivatives have emerged as a promising class of NFAs. researchgate.netresearchgate.net The electron-withdrawing nature of the indenone core, often enhanced by the addition of other electron-deficient groups, allows for the tuning of the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is crucial for efficient charge transfer in an OSC. The broad absorption and high electron mobility of some indenone-based acceptors have contributed to significant improvements in OSC performance.

This compound, with its potential for modification via cross-coupling reactions, could serve as a foundational building block for novel indenone-based electron acceptors. The iodo group can be replaced with various aromatic or heteroaromatic moieties to extend the conjugated system and fine-tune the material's electronic properties. The methoxy group, being electron-donating, would also play a role in modulating the electronic landscape of the final molecule.

The development of novel conjugated polymers is a central theme in materials science, with applications ranging from organic light-emitting diodes (OLEDs) to organic field-effect transistors (OFETs). The synthesis of such polymers often relies on the polymerization of monomers containing two reactive sites. mdpi.comrsc.org

This compound could potentially be transformed into a monomer for the synthesis of conjugated polymers. For instance, the iodo group could be one point of polymerization, while a second reactive handle could be introduced at another position on the molecule. The resulting polymers would incorporate the dihydroindenone unit into their backbone, potentially imparting unique electronic and photophysical properties to the material.

Design and Synthesis of Ligands for Molecular Target Research (Mechanistic Studies)

The discovery of new drugs and the elucidation of biological pathways often rely on the use of small molecule probes or ligands that can interact with specific proteins or enzymes. The design of such ligands requires a deep understanding of the target's structure and the principles of molecular recognition.

The indanone scaffold has been shown to bind to a variety of enzymes, including acetylcholinesterase (AChE) and monoamine oxidases (MAO), both of which are important targets in the treatment of neurodegenerative diseases. nih.gov The versatility of this compound makes it an attractive starting point for the synthesis of a library of diverse ligands. By systematically varying the substituent at the 4-position (via the iodo group) and modifying the ketone, researchers could generate a range of compounds for screening against various molecular targets.

Furthermore, the iodo-substituent itself can be a valuable tool in mechanistic studies. For example, in palladium-catalyzed reactions, the nature of the halide can influence the reaction kinetics and the stability of intermediates. nih.gov Studying the reactivity of this compound in such reactions could provide valuable insights into the underlying reaction mechanisms.

Structure-Activity Relationship Studies (SAR) in Ligand Design

There are no published structure-activity relationship (SAR) studies where this compound serves as the core scaffold for ligand design. SAR studies are crucial in medicinal chemistry to understand how the chemical structure of a compound relates to its biological activity. While numerous SAR studies exist for various indanone derivatives, none specifically focus on or originate from the 4-iodo-5-methoxy substituted variant.

Exploration of Halogen Bonding Interactions in Molecular Recognition

The concept of halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, is a burgeoning field in supramolecular chemistry and drug design. The iodine atom in this compound would theoretically be capable of forming such bonds. However, no specific experimental or computational studies have been published that investigate the halogen bonding properties of this particular molecule in the context of molecular recognition.

Applications in Advanced Analytical Chemistry Methodologies

Use in Forensic Chemistry Research (as Analytical Standards for Related Compounds)

In forensic chemistry, well-characterized analytical standards are essential for the identification and quantification of controlled substances and their metabolites. While iodo-containing compounds do appear in forensic contexts, there is no evidence to suggest that this compound is used as an analytical standard for any related compounds.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : H and C NMR are essential for confirming substitution patterns, particularly distinguishing methoxy ( ppm) and iodinated aromatic protons ( ppm).

- X-ray Crystallography : Resolves stereoelectronic effects, as demonstrated in structurally analogous compounds like (E)-5,6-dimethoxy derivatives, where non-covalent interactions (e.g., C–I···O halogen bonds) influence crystal packing .

How can reaction kinetics and mass transfer limitations be evaluated during catalytic hydrogenation of this compound?

Advanced Research Focus

Adopt a systematic approach similar to studies on Pt/C-catalyzed hydrogenation of dihydroindenones :

Parameter Screening : Vary catalyst loading (0.5–5 wt%), hydrogen pressure (1–10 bar), and temperature (25–80°C).

Mass Transfer Analysis : Use the Weisz-Prater criterion to confirm negligible intraparticle diffusion limitations.

Kinetic Modeling : Fit time-concentration data to pseudo-first-order kinetics; calculate activation energies () via Arrhenius plots. Reported values for analogous reactions average ~31 kJ/mol .

How can contradictions in reported crystallographic data for halogenated dihydroindenones be resolved?

Q. Advanced Research Focus

- Charge Density Analysis : Quantify topological features (e.g., bond critical points, Laplacian values) using high-resolution X-ray data. For example, in 2,2-dibromo derivatives, C–Br···O interactions ( eÅ) were confirmed via multipole refinement, resolving ambiguities in halogen bond strengths .

- Computational Validation : Compare experimental results with DFT-derived electrostatic potential maps to validate σ-hole contributions .

What strategies are effective for functionalizing the dihydroindenone core at specific positions?

Q. Basic Research Focus

- Electrophilic Aromatic Substitution (EAS) : The 5-methoxy group directs electrophiles to the 4- and 6-positions. Iodination at C4 is favored due to steric and electronic effects .

- Cross-Coupling : Use Buchwald-Hartwig conditions for amination or Stille coupling for aryl group introduction, though steric hindrance may necessitate bulky ligands (e.g., XPhos) .

What computational methods are employed to predict reactivity and non-covalent interactions in iodinated dihydroindenones?

Q. Advanced Research Focus

- Electrostatic Potential (ESP) Mapping : Identify σ-holes on iodine for predicting halogen bond donors, as seen in brominated analogs .

- DFT/MD Simulations : Model reaction pathways (e.g., hydrogenation intermediates) and compare with experimental activation energies .

How can methodological rigor be ensured in studies involving this compound?

Q. Methodological Focus

- Triangulation : Combine spectroscopic (NMR), chromatographic (HPLC), and crystallographic data to validate purity and structure .

- Kinetic Replicates : Perform triplicate runs under controlled conditions (e.g., fixed , solvent batch) to assess reproducibility .

- Peer Validation : Cross-check computational results with experimental charge density datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.